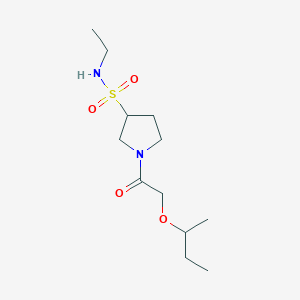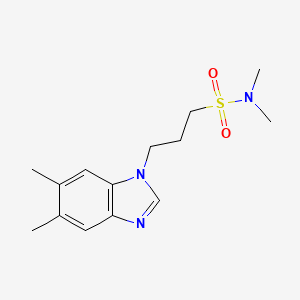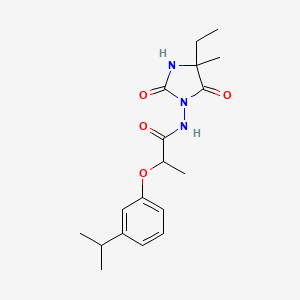
1-(2-butan-2-yloxyacetyl)-N-ethylpyrrolidine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-butan-2-yloxyacetyl)-N-ethylpyrrolidine-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a sulfonamide group, and a butan-2-yloxyacetyl moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-butan-2-yloxyacetyl)-N-ethylpyrrolidine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonamide group and the butan-2-yloxyacetyl moiety. Common reagents used in these reactions include ethylamine, butan-2-ol, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-butan-2-yloxyacetyl)-N-ethylpyrrolidine-3-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties.
Aplicaciones Científicas De Investigación
1-(2-butan-2-yloxyacetyl)-N-ethylpyrrolidine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-butan-2-yloxyacetyl)-N-ethylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-butan-2-yloxyacetyl)-N-methylpyrrolidine-3-sulfonamide: Similar structure but with a methyl group instead of an ethyl group.
1-(2-butan-2-yloxyacetyl)-N-propylpyrrolidine-3-sulfonamide: Similar structure but with a propyl group instead of an ethyl group.
1-(2-butan-2-yloxyacetyl)-N-isopropylpyrrolidine-3-sulfonamide: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
1-(2-butan-2-yloxyacetyl)-N-ethylpyrrolidine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications.
Propiedades
IUPAC Name |
1-(2-butan-2-yloxyacetyl)-N-ethylpyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-4-10(3)18-9-12(15)14-7-6-11(8-14)19(16,17)13-5-2/h10-11,13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETRGEKTUBJYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC(=O)N1CCC(C1)S(=O)(=O)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6962644.png)

![3-fluoro-4-(hydroxymethyl)-N-[(2R)-1-hydroxypropan-2-yl]-N-methylbenzamide](/img/structure/B6962660.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(2-methylpyridin-3-yl)methanamine](/img/structure/B6962664.png)
![[2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] 2-pyridin-3-ylacetate](/img/structure/B6962676.png)

![1-Methyl-5-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-10-carbonyl)pyrimidine-2,4-dione](/img/structure/B6962693.png)
![N-[[1-(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6962696.png)

![4-(furan-2-carbonyl)-N-[1-(4-methyl-1,3-thiazol-2-yl)propyl]piperazine-1-carboxamide](/img/structure/B6962702.png)
![(5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6962726.png)
![N-[4-(1-pyridin-3-ylethylamino)cyclohexyl]acetamide](/img/structure/B6962732.png)
![3-[4-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)-3-(3-bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B6962739.png)
